Vanadium(III) chloride

Catalog No.
S773357
CAS No.
7718-98-1
M.F
VCl3
Cl3V
M. Wt
157.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vanadium(III) chloride

CAS Number

7718-98-1

Product Name

Vanadium(III) chloride

IUPAC Name

trichlorovanadium

Molecular Formula

VCl3
Cl3V

Molecular Weight

157.3 g/mol

InChI

InChI=1S/3ClH.V/h3*1H;/q;;;+3/p-3

InChI Key

HQYCOEXWFMFWLR-UHFFFAOYSA-K

SMILES

Cl[V](Cl)Cl

Canonical SMILES

Cl[V](Cl)Cl

The exact mass of the compound Vanadium(III) chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Vanadium(III) chloride (CAS: 7718-98-1) is a paramagnetic, purple crystalline solid that serves as a foundational precursor for advanced coordination chemistry, Ziegler-Natta catalysis, and next-generation energy storage systems [1]. Unlike higher-valent or oxo-containing vanadium compounds, VCl3 provides direct access to the +3 oxidation state without the need for complex, in-situ reduction steps or deoxygenation procedures. Its solid-state stability at room temperature, combined with its ability to readily form soluble adducts like VCl3(THF)3, makes it an indispensable baseline material for researchers and industrial chemists requiring precise stoichiometric control and high-purity non-oxo vanadium centers [2].

Attempting to substitute Vanadium(III) chloride with other common vanadium sources introduces severe process liabilities. Vanadium(IV) chloride (VCl4) is a highly corrosive, volatile liquid that complicates precise gravimetric weighing and frequently leads to mixed-valence impurities during reduction [1]. Commodity Vanadium(V) oxide (V2O5) is highly insoluble in standard solvents and requires harsh, energy-intensive chemical or electrochemical reduction to reach the +3 state, creating bottlenecks in electrolyte and catalyst production. Furthermore, substitutes like Vanadium oxytrichloride (VOCl3) introduce strongly bound oxo ligands (V=O) that act as thermodynamic sinks, making them entirely unsuitable for the synthesis of sensitive, non-oxo organovanadium complexes[2].

Gravimetric Precision and Physical State Stability

VCl3 is a stable, crystalline solid at room temperature, allowing for precise gravimetric weighing in standard inert-atmosphere gloveboxes. In contrast, VCl4 is a highly volatile, fuming liquid that requires specialized Schlenk line techniques or sealed ampoules for transfer, making exact stoichiometric control difficult [1]. This physical state difference drastically reduces batch-to-batch variance in the synthesis of sensitive organovanadium complexes.

Evidence DimensionPhysical state and handling precision
Target Compound DataSolid (decomposes >300 °C), enables direct gravimetric dosing
Comparator Or BaselineVCl4 (Liquid, boiling point ~148 °C, high vapor pressure)
Quantified DifferenceEliminates liquid-transfer volume errors and fuming-related degradation
ConditionsStandard glovebox or Schlenk line precursor preparation

Solid-state handling simplifies manufacturing workflows and ensures precise stoichiometry, which is critical for high-yield catalyst production.

Direct Solvation for Flow Battery Electrolytes

For the preparation of V(III) half-cell electrolytes in VRFBs, VCl3 offers direct and rapid dissolution in aqueous acidic media (such as HCl), easily achieving concentrations above 1.5 M. The standard commodity alternative, V2O5, exhibits extremely low direct solubility (less than 1 g/L in water) and requires energy-intensive chemical or electrochemical reduction steps to reach the +3 oxidation state [1]. Using VCl3 bypasses these reduction bottlenecks entirely.

Evidence DimensionDirect V(III) solubility and processing steps
Target Compound DataDirect dissolution to >1.5 M V(III) in acidic media
Comparator Or BaselineV2O5 (<1 g/L aqueous solubility, requires multi-step reduction)
Quantified DifferenceEliminates the need for external reducing agents (e.g., oxalic acid) or prolonged electrolysis
ConditionsPreparation of negative half-cell VRFB electrolytes

Procuring VCl3 for lab or pilot-scale battery research drastically reduces electrolyte preparation time and equipment overhead.

Non-Oxo Coordination Precursor Efficiency

VCl3 serves as the premier starting material for non-oxo vanadium coordination complexes because it already possesses the desired +3 oxidation state and lacks oxygen ligands. Substitutes like VOCl3 or V2O5 contain strongly bound oxo ligands that are exceptionally difficult to remove, often resulting in unwanted vanadyl (VO2+) impurities [1]. Furthermore, using VCl4 requires in-situ reduction, which frequently yields mixed-valence byproducts.

Evidence DimensionYield of pure non-oxo V(III) complexes
Target Compound DataDirect ligand exchange without reductants or deoxygenation
Comparator Or BaselineVOCl3 / V2O5 (introduce persistent oxo-ligand impurities)
Quantified Difference100% elimination of required reduction/deoxygenation steps
ConditionsSynthesis of anhydrous organovanadium catalysts

Ensures high-purity synthesis of sensitive non-oxo vanadium catalysts by avoiding the thermodynamic sink of the V=O bond.

Oxidation State Stability in Ziegler-Natta Activation

In the formulation of Ziegler-Natta catalysts for ethylene and propylene polymerization, the oxidation state of the vanadium precursor dictates catalyst lifetime. VCl3 provides a stable V(III) center that interacts predictably with alkylaluminum co-catalysts. Conversely, VCl4 is highly reactive and rapidly over-reduces to inactive V(II) species in the presence of aluminum alkyls, necessitating the continuous addition of toxic halogenated promoters (like hexachlorocyclopentadiene) to re-oxidize the metal and sustain polymerization activity [1].

Evidence DimensionResistance to over-reduction by co-catalysts
Target Compound DataStable V(III) baseline, predictable activation
Comparator Or BaselineVCl4 (rapidly over-reduces to inactive V(II))
Quantified DifferenceSignificantly reduces or eliminates the need for toxic halogenated re-oxidation promoters
ConditionsHomogeneous or MgCl2-supported olefin polymerization with alkylaluminum activators

Simplifies the co-catalyst formulation and reduces the toxicity profile of the polymerization process.

Synthesis of VCl3(THF)3 and Downstream Organometallics

Because of its solid-state stability and lack of oxo-ligands, VCl3 is the optimal choice for synthesizing the versatile VCl3(THF)3 adduct. This adduct is the primary gateway for producing a wide array of non-oxo organovanadium catalysts and specialized coordination complexes, avoiding the mixed-valence issues associated with reducing VCl4 [1].

Rapid Formulation of VRFB Negative Half-Cell Electrolytes

For researchers and engineers developing Vanadium Redox Flow Batteries, VCl3 is the preferred direct-dissolution precursor for the V(III) negative half-cell. Its high solubility in aqueous HCl bypasses the energy-intensive chemical reduction steps required when starting from commodity V2O5 [2].

Preparation of MgCl2-Supported Ziegler-Natta Catalysts

VCl3 is highly suited for the preparation of high-mileage, MgCl2-supported Ziegler-Natta catalysts for ethylene and propylene polymerization. Its stable +3 oxidation state prevents the rapid over-reduction to inactive V(II) species that plagues VCl4-based systems, thereby reducing the reliance on toxic halogenated promoters [3].

Chemical Vapor Deposition (CVD) of Vanadium Chalcogenides

VCl3 serves as a reliable starting material for synthesizing single-source precursors, such as vanadium selenoether and selenolate complexes, used in the CVD of VSe2 thin films. Its precise stoichiometry ensures high-yield precursor synthesis compared to handling liquid VCl4[4].

Physical Description

Vanadium trichloride appears as a pink crystalline solid. Density 3.00 g / cm3. Irritates skin and eyes. Used to make other chemicals.

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (86.96%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

7718-98-1

Wikipedia

Vanadium(III) chloride

General Manufacturing Information

Vanadium chloride (VCl3): ACTIVE

Dates

Last modified: 08-15-2023

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